2-(Fluoromethyl)pyridine

Description

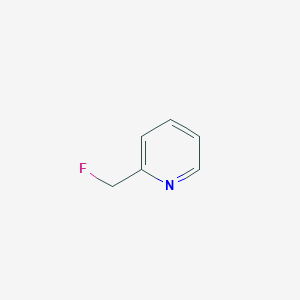

Structure

3D Structure

Properties

IUPAC Name |

2-(fluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJMLGJZQGGQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570797 | |

| Record name | 2-(Fluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142062-30-4 | |

| Record name | 2-(Fluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profiling of 2-(Fluoromethyl)pyridine: A Technical Guide

Executive Summary

2-(Fluoromethyl)pyridine (CAS: 70585-52-3) represents a critical structural motif in medicinal chemistry, often utilized as a bioisostere for hydroxymethyl or methyl groups to modulate metabolic stability and lipophilicity (

This guide provides a comprehensive analysis of the spectroscopic data required to validate the identity and purity of 2-(fluoromethyl)pyridine, synthesized typically via deoxofluorination of 2-pyridylmethanol.

Part 1: Structural Dynamics & Chemical Context[1]

Before interpreting spectra, one must understand the electronic environment. The fluorine atom is attached to an

-

Electronic Effect: The pyridine ring withdraws electron density from the methylene group, making the methylene protons more acidic and downfield-shifted compared to benzyl fluoride.

-

Coupling Logic: The

F nucleus (spin 1/2, 100% abundance) couples strongly with the geminal protons and the attached carbon, creating "doublet" patterns that are the primary confirmation of successful fluorination.

Part 2: Synthesis & Sample Preparation (Contextual)

To ensure the spectroscopic data below is relevant, we assume the sample was prepared via a standard nucleophilic fluorination protocol, as impurities from this specific pathway (e.g., unreacted alcohol, elimination products) are the primary targets for QC.

-

Precursor: 2-Pyridylmethanol.

-

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

-

Key Impurity to Watch: 2-Vinylpyridine (elimination product) and unreacted starting material.

Part 3: Nuclear Magnetic Resonance (NMR) Profiling

Proton NMR ( H NMR)

The "smoking gun" in the proton spectrum is the methylene signal. Unlike the singlet seen in the starting alcohol (or the methyl singlet in 2-methylpyridine), the CH

Solvent: CDCl

| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |

| -CH | Methylene | 5.45 – 5.60 | Doublet (d) | Diagnostic Signal. Large geminal coupling confirms F attachment. | |

| H-6 | Aromatic | 8.55 – 8.60 | Doublet (d) | Ortho to Nitrogen. | |

| H-3 | Aromatic | 7.45 – 7.55 | Multiplet | - | Protons adjacent to the alkyl group. |

| H-4/H-5 | Aromatic | 7.20 – 7.30 | Multiplet | - | Ring protons. |

Analyst Note: The coupling constant of ~47 Hz is massive. On a standard 400 MHz instrument, the two legs of the doublet will be separated by ~0.12 ppm. Do not mistake this for two separate impurities.

Carbon-13 NMR ( C NMR)

The

Solvent: CDCl

| Position | Carbon Type | Shift ( | Multiplicity | Interpretation | |

| -CH | Aliphatic | 83.0 – 85.0 | Doublet (d) | Direct C-F bond verification. | |

| C-2 | Quaternary | 156.0 – 157.0 | Doublet (d) | Ipso to the fluoromethyl group. | |

| C-6 | Aromatic | ~149.0 | Singlet (s) | - | Far from Fluorine. |

| C-3 | Aromatic | ~120 - 122 | Doublet (d) | Ortho to substituent. |

Fluorine-19 NMR ( F NMR)

This is the cleanest method for purity assessment.

-

Chemical Shift:

-205 to -210 ppm (relative to CFCl -

Pattern: Triplet (t).

-

Coupling:

Hz. -

Logic: The fluorine is split by the two geminal protons (

).

Part 4: Vibrational Spectroscopy (IR)[5]

Infrared spectroscopy is useful primarily for confirming the absence of the starting material (OH stretch).

-

Diagnostic Band (C-F Stretch): Strong absorption in the 1000 – 1100 cm

region. This often overlaps with C-C skeletal vibrations but is distinctively intense in fluorinated aliphatics. -

Validation Check: Absence of broad O-H stretching at 3200–3500 cm

confirms full conversion of 2-pyridylmethanol. -

Pyridine Ring Modes: Characteristic bands at ~1590 cm

and ~1470 cm

Part 5: Mass Spectrometry (MS)

Technique: GC-MS (Electron Impact, 70 eV) or LC-MS (ESI+).

-

Molecular Ion (

): m/z 111. -

Base Peak Logic: Fluorine is a good leaving group in fragmentation, but the loss of the entire fluoromethyl group is also common.

Fragmentation Pathway (EI)[6]

-

111: Molecular Ion (

-

92: Loss of F (

-

78: Loss of CH

Diagram: MS Fragmentation Logic

Caption: Predicted Electron Impact (EI) fragmentation pathway for 2-(fluoromethyl)pyridine.

Part 6: Quality Control Workflow

The following self-validating workflow ensures that the synthesized material is distinguished from common artifacts.

Caption: Analytical decision tree for validating 2-(fluoromethyl)pyridine purity.

References

-

Bioisosteric Applications: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry. Link

-

NMR Data Grounding (General Pyridine Fluorination): Peerkiriba, S., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl)pyridine. Der Pharma Chemica. Link

-

Synthesis & Characterization (DAST Method): Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry. Link

-

19F NMR Reference Standards: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] Link

Sources

theoretical and computational studies of 2-(Fluoromethyl)pyridine

Theoretical and Computational Guide: 2-(Fluoromethyl)pyridine

Executive Summary

This technical guide provides a rigorous theoretical framework for analyzing 2-(Fluoromethyl)pyridine (2-FMP) . It is designed for computational chemists and medicinal chemists requiring high-fidelity models of fluorinated heterocycles.

The 2-FMP scaffold represents a critical bioisostere in drug design, offering a unique balance of lipophilicity and metabolic stability compared to non-fluorinated analogues. However, its behavior is governed by subtle stereoelectronic effects—specifically the interaction between the pyridine nitrogen lone pair (

This guide moves beyond standard protocols, detailing the causality behind conformational preferences, spectroscopic signatures, and electronic distribution, supported by self-validating computational workflows.

Conformational Landscape & Energetics

The most critical theoretical aspect of 2-FMP is the rotational barrier of the exocyclic

1.1 The "Anti" Preference

Experimental microwave spectroscopy and high-level ab initio calculations (MP2/6-31G**) have established that 2-FMP exists predominantly in a single stable conformation in the gas phase.[1]

-

Stable Conformer: The C-F bond is coplanar with the pyridine ring and anti-periplanar to the

bond (Dihedral -

Transition State: The rotational barrier peaks when the C-F bond is syn to the nitrogen (Dihedral

), with an energy penalty of approximately 20.2 kJ/mol .

1.2 Stereoelectronic Causality

Why is the anti conformer favored?

-

Dipole Minimization: The pyridine ring dipole points towards the nitrogen. Orienting the electronegative fluorine atom away from the nitrogen (anti) minimizes dipole-dipole repulsion.

-

Lone Pair Repulsion: The nitrogen lone pair (

) exerts a repulsive electrostatic force on the fluorine lone pairs ( -

Anomeric/Gauche Effects: While the classic anomeric effect might suggest a gauche preference, the planar conjugation of the pyridine ring and the strong electrostatic repulsion override this, forcing the planar anti geometry.

1.3 Visualization of Conformational Logic

The following diagram illustrates the logical flow for determining the stable conformer.

Figure 1: Decision tree for the conformational stability of 2-FMP, highlighting the dominance of electrostatic and dipole factors.

Electronic Structure & Reactivity[2]

Understanding the electron density distribution is vital for predicting pKa changes and metabolic hotspots (e.g., P450 oxidation).

2.1 Natural Bond Orbital (NBO) Analysis

To validate the electronic stability, NBO analysis should be performed. In the stable anti conformer, look for hyperconjugative interactions:

-

Interaction:

-

Significance: The

group acts as a weak donor to the ring, but the fluorine atom inductively withdraws electron density (

2.2 Molecular Electrostatic Potential (MEP)

The MEP map of 2-FMP reveals two distinct negative potential regions:

-

Nitrogen Lone Pair: The primary basic site. However, the electron-withdrawing nature of the

group reduces the electron density here compared to pyridine, lowering the pKa (predicted pKa -

Fluorine Atom: A smaller region of negative potential, acting as a weak hydrogen bond acceptor.

Spectroscopic Validation Protocol

To confirm the theoretical model, experimental data must be correlated with computed frequencies.

3.1 Vibrational Markers (IR/Raman)

The following table summarizes the key vibrational modes computed at the B3LYP/6-311++G(d,p) level. Note that scaling factors (typically 0.96-0.98) must be applied to raw DFT frequencies.

| Vibrational Mode | Approx.[2][3][4] Frequency (cm⁻¹) | Intensity | Diagnostic Value |

| C-H Stretch (Ring) | 3050 - 3100 | Weak | Standard aromatic marker. |

| C-H Stretch (CH₂) | 2950 - 3000 | Medium | Differentiates from unsubstituted pyridine. |

| Ring Stretching (C=C/C=N) | 1580 - 1600 | Strong | Primary indicator of the pyridine skeleton. |

| C-F Stretch | 1050 - 1200 | Very Strong | Critical Marker. Highly sensitive to conformation. |

| Ring Breathing | ~990 | Medium | Sensitive to 2-substitution pattern. |

3.2 NMR Shielding

The

-

Fluorine Coupling: Expect a large

coupling constant ( -

Protocol: Use the GIAO (Gauge-Independent Atomic Orbital) method for calculating shielding tensors.[4][5]

Computational Workflow Protocol

This section provides a self-validating workflow for reproducing the studies described above. This protocol assumes the use of Gaussian or ORCA software packages.

4.1 Step-by-Step Methodology

Step 1: Initial Geometry Generation

-

Construct 2-FMP.

-

Set the

dihedral to

Step 2: Geometry Optimization & Frequency Calculation

-

Theory Level: DFT B3LYP.

-

Basis Set: 6-311++G(d,p).[2][3][4][5][6] Note: Diffuse functions (++) are mandatory for accurate modeling of fluorine's lone pairs and anionic character.

-

Command (Gaussian Example):

opt freq b3lyp/6-311++g(d,p) scrf=(solvent=chloroform)

(Solvent model (PCM/SMD) is recommended to mimic physiological or experimental conditions).

Step 3: Potential Energy Surface (PES) Scan

-

Perform a relaxed scan of the dihedral angle in

increments. -

Validation: Ensure no imaginary frequencies exist for the minima.

Step 4: NBO & Property Calculation

-

Run NBO analysis to quantify hyperconjugation.

-

Calculate MEP mapping for docking studies.

4.2 Workflow Visualization

Figure 2: Computational workflow ensuring rigorous validation of the 2-FMP model.

References

-

Conformational Preference of 2-(Halomethyl)- And 2-(Oxymethyl)Pyridines: M. S. G. Al-Ktaifani, et al. Chemistry - A European Journal, 1996. Key Finding: Establishes the planar anti-conformation as the global minimum.

-

Microwave Spectrum and Structure of 2-(Trifluoromethyl)pyridine: J. Wang, et al.[7] The Journal of Chemical Physics, 2020. Context: Provides comparative structural data for the trifluoromethyl analogue, validating the rigidity of the pyridine-fluorine motif.

-

Vibrational Spectroscopic and DFT Analysis of Fluorinated Pyridines: P. Udhayakala, et al. Journal of Chemical and Pharmaceutical Research, 2015.[2] Context: Establishes the B3LYP/6-311++G(d,p) level of theory as the standard for vibrational assignment in this chemical family.

Sources

- 1. Conformational Preference of 2-(Halomethyl)- and 2-(Oxymethyl)Pyridines: Microwave Spectrum, Ab Initio, and MM3 Studies of 2-(Fluoromethyl)Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

Electronic Properties & Medicinal Chemistry Utility of 2-(Fluoromethyl)pyridine

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and DMPK Scientists

Executive Summary: The "Magic Methyl" with a Twist

In the optimization of lead compounds, the "Magic Methyl" effect—adding a methyl group to boost potency via hydrophobic contacts or conformational restriction—is a standard tactic. However, the 2-(fluoromethyl)pyridine (2-FMP) scaffold offers a more sophisticated electronic toolset. It is not merely a lipophilic spacer; it is an electronic rheostat.

By replacing a benzylic hydrogen with fluorine, you introduce a strong inductive electron-withdrawing group (-I) without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å). This guide dissects how this single atom substitution dramatically alters the basicity, dipole orientation, and metabolic fate of the pyridine ring, providing a roadmap for its deployment in drug design.

Electronic Architecture & Conformational Locking

The Inductive "Pull" and Basicity Modulation

The most immediate impact of the fluoromethyl group is on the pyridine nitrogen's basicity. Unlike a methyl group (+I effect), which raises the pKa of pyridine (from 5.2 to ~6.0), the fluoromethyl group exerts a -I effect through the

-

Mechanism: The electronegative fluorine pulls electron density from the benzylic carbon, which in turn withdraws density from the pyridine ring. This lowers the energy of the nitrogen lone pair (HOMO), making it less available for protonation.

-

Medicinal Utility: This allows fine-tuning of solubility and hERG channel avoidance (often linked to high basicity) without abolishing the H-bond acceptor capability required for target binding.

Stereoelectronic "Locking": The Anti-Conformer

Unlike a freely rotating methyl group, the fluoromethyl group exhibits a strong conformational preference due to the gauche effect and dipole minimization .

Experimental evidence (Microwave Spectroscopy) confirms that 2-FMP exists predominantly in the anti-conformer state (C-F bond anti to the N-C2 bond).[1]

-

Driving Force:

-

Dipole Minimization: The pyridine dipole (directed towards N) and the C-F bond dipole oppose each other in the syn conformation, creating electrostatic repulsion. The anti orientation minimizes this energy.

-

Hyperconjugation: Interaction between the nitrogen lone pair (

) and the antibonding orbital of the C-F bond (

-

Visualization: Conformational Energy Landscape

The following diagram illustrates the energetic preference for the anti conformer over the syn transition state.

Figure 1: Conformational preference of 2-(fluoromethyl)pyridine.[1] The system minimizes energy by orienting the C-F bond away from the Nitrogen lone pair.

Physicochemical Profile: Comparative Data

The following table contrasts 2-FMP with its non-fluorinated parent and its poly-fluorinated analogs. Note the "Goldilocks" zone of the monofluoromethyl group regarding lipophilicity and basicity.

| Property | Pyridine | 2-Methylpyridine (2-Picoline) | 2-(Fluoromethyl)pyridine | 2-(Trifluoromethyl)pyridine |

| Electronic Effect | Reference | +I (Donating) | -I (Withdrawing) | -I (Strongly Withdrawing) |

| pKa (Conj. Acid) | 5.23 | 5.97 | ~3.5 - 4.0 (Predicted) | 0.5 - 1.0 |

| LogP (Lipophilicity) | 0.65 | 1.11 | ~0.95 | 1.95 |

| H-Bond Acceptor | Strong | Strong | Moderate | Weak |

| Metabolic Liability | Ring Oxidation | Benzylic Oxidation | Defluorination / Oxidation | Stable |

Data synthesized from standard physicochemical databases and inductive effect trends.

Metabolic Stability & Reactivity[2]

The metabolic fate of 2-FMP is distinct from the highly stable trifluoromethyl (-CF3) group. The monofluoromethyl group (-CH2F) introduces a "soft spot" that researchers must monitor.

The Benzylic Oxidation vs. Defluorination Balance

While fluorine generally blocks metabolism at the specific carbon it is attached to (due to the strength of the C-F bond, ~110 kcal/mol), the remaining benzylic protons in -CH2F are activated.

-

Oxidative Defluorination: CYP450 enzymes can hydroxylate the benzylic C-H bond. The resulting

-fluoro alcohol is unstable and spontaneously eliminates HF to form picolinaldehyde . -

Nucleophilic Displacement: The benzylic carbon in 2-FMP is electrophilic. In biological systems, it can react with glutathione (GSH), leading to defluorination and adduct formation, a potential toxicity flag.

Visualization: Metabolic Pathways

Figure 2: Primary metabolic liabilities of the fluoromethyl side chain: Oxidative defluorination and GSH conjugation.

Experimental Protocols

Synthesis via Deoxyfluorination

Objective: Convert 2-pyridylmethanol to 2-(fluoromethyl)pyridine. Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Protocol:

-

Setup: Flame-dry a round-bottom flask under Argon atmosphere.

-

Solvation: Dissolve 2-pyridylmethanol (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to -78°C.

-

Addition: Add DAST (1.1 eq) dropwise. Caution: Exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane).

-

Quench: Cool to 0°C. Quench carefully with saturated NaHCO3 (aq). Gas evolution will occur.[2]

-

Extraction: Extract with DCM (3x). Dry organic layer over Na2SO4.

-

Purification: Flash chromatography. Note: 2-FMP is volatile; use care during rotary evaporation.

pKa Determination (Potentiometric Titration)

Objective: Accurate determination of the conjugate acid pKa.

-

Preparation: Prepare a 10 mM stock solution of 2-FMP in 0.1 M KCl (ionic strength adjustor).

-

Blank: Run a blank titration with 0.1 M KCl to calibrate the electrode slope.

-

Titration: Acidify the sample to pH 2.0 using 0.1 M HCl. Titrate with 0.1 M standardized NaOH (CO2-free) in 5 µL increments using an autotitrator.

-

Analysis: Plot pH vs. Volume. The first derivative (

) peak corresponds to the equivalence point. The half-equivalence point determines the pKa. -

Validation: Compare against a pyridine standard (Expected pKa 5.23 ± 0.05).

References

-

Conformational Preference Study: Møllendal, H., et al. (1996). Conformational Preference of 2-(Halomethyl)- and 2-(Oxymethyl)pyridines: Microwave Spectrum, Ab Initio, and MM3 Studies. Chemistry – A European Journal. [Link]

-

Metabolic Stability of Fluorinated Motifs: Altman, R. A., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

-

General Basicity of Pyridines: IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. [Link]

-

Fluorine in Medicinal Chemistry (Review): Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

Sources

2-(Fluoromethyl)pyridine safety data sheet (SDS) information

CAS: 173974-87-3 | Formula: C₆H₆FN | M.W.: 111.12 g/mol [1]

Executive Summary: The "Monofluoro" Distinction

Target Audience: Medicinal Chemists, Process Safety Engineers, and DMPK Scientists.

This guide addresses 2-(Fluoromethyl)pyridine (2-FMP) .[1][2][3] It is critical to distinguish this molecule immediately from its ubiquitous analog, 2-(Trifluoromethyl)pyridine. While the trifluoro- group is chemically inert and highly lipophilic, the monofluoromethyl (-CH₂F) group is chemically dynamic. It serves as a unique bioisostere for hydroxymethyl or methyl groups, offering modulated basicity and metabolic blocking, but it introduces specific stability and toxicity risks—namely, the potential for alkylation and hydrogen fluoride (HF) liberation.

Key Technical Insight: The electron-withdrawing nature of the fluorine atom at the benzylic position lowers the pKa of the pyridine nitrogen (relative to 2-picoline), altering its binding kinetics in biological targets. However, this same activation makes the methylene carbon susceptible to nucleophilic attack, necessitating stricter handling protocols than standard pyridines.

Physicochemical & Identification Data

Data consolidated from chemical directories and structural analog extrapolation.

| Property | Value / Description | Technical Note |

| CAS Number | 173974-87-3 | Often confused with trifluoro- analogs.[1][4] Verify CAS before ordering. |

| IUPAC Name | 2-(Fluoromethyl)pyridine | Synonyms: 2-Pyridylmethyl fluoride. |

| Physical State | Liquid (Colorless to pale yellow) | Hygroscopic; tends to darken upon oxidation. |

| Boiling Point | ~160–165 °C (Predicted) | Volatile. Handle in a chemical fume hood. |

| Density | ~1.12 g/mL | Denser than water. |

| Solubility | Soluble in DCM, MeOH, THF | Hydrolysis Risk: Avoid prolonged storage in water/buffer. |

| pKa (Conj. Acid) | ~4.5–5.0 (Predicted) | Less basic than 2-picoline (pKa 5.97) due to inductive effect of F. |

Hazard Identification & Toxicology (GHS)

Note: Specific regulatory SDS data for this CAS is sparse. The following classification is derived from Structure-Activity Relationship (SAR) analysis of benzylic fluorides and pyridine analogs.

Core Hazards

-

Flammable Liquid (Category 3): Flash point likely <60°C.

-

Skin/Eye Irritation (Category 2/2A): Causes significant irritation to mucous membranes.

-

Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.[4]

The "Hidden" Hazard: Hydrolytic Instability

Unlike aryl fluorides (Csp²-F), the benzylic Csp³-F bond in 2-FMP is activated. In the presence of strong acids or Lewis acids, or during metabolism, this bond can cleave.

Mechanism of Toxicity:

-

Alkylation: The methylene carbon is electrophilic; it can potentially alkylate DNA/proteins (simulating a mustard mechanism, though weaker).

-

HF Liberation: Hydrolysis yields 2-pyridylmethanol and Hydrogen Fluoride .

-

Protocol: Always have Calcium Gluconate gel available when handling >5g of this intermediate.

-

Emergency Response Decision Logic

Figure 1: Emergency response logic focusing on the potential for fluoride ion release.[4]

Handling, Storage, & Stability Protocols

Storage Architecture

-

Temperature: Store at 2–8°C (Refrigerator). Cold storage retards the rate of autohydrolysis and oligomerization.

-

Atmosphere: Store under Argon or Nitrogen .[4] The compound is sensitive to moisture.

-

Container:

-

Preferred: Teflon (PFA/FEP) or Polypropylene (PP) containers.

-

Acceptable: Borosilicate glass (if anhydrous). Avoid standard soft glass for long-term storage if any moisture is present, as trace HF will etch the glass.

-

Experimental Handling (The "Self-Validating" Workflow)

When using 2-FMP in cross-coupling or nucleophilic substitution:

-

Solvent Choice: Use anhydrous aprotic solvents (DCM, THF, Acetonitrile). Avoid protic solvents (MeOH, EtOH) at high temperatures to prevent solvolysis of the C-F bond.

-

Base Selection: Use non-nucleophilic bases (e.g., DIPEA, Cs₂CO₃). Strong nucleophiles (alkoxides) may attack the methylene carbon, displacing fluoride.

-

Quenching: Never quench reaction mixtures containing this intermediate into acidic water. Use a buffered saturated NH₄Cl solution or basic bicarbonate wash to neutralize any liberated HF immediately.

Synthesis & Degradation Pathways

For researchers unable to source the material, it is commonly synthesized from 2-pyridylmethanol. This section details the synthesis and the degradation risks.[4]

Synthesis (Deoxofluorination)[4]

-

Precursor: 2-Pyridylmethanol (CAS 586-98-1).

-

Reagent: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.

-

Safety Note: DAST can be explosive. Perform at -78°C to 0°C.

Degradation Logic

The following diagram illustrates the chemical fate of 2-FMP, highlighting why moisture exclusion is paramount.

Figure 2: Chemical stability and reactivity pathways. Note the generation of HF as a byproduct in both degradation and substitution reactions.

Medicinal Chemistry Applications

Why use this building block?

-

pKa Modulation: The fluorine atom reduces the basicity of the pyridine nitrogen by approx. 1–1.5 pKa units compared to the methyl analog. This reduces off-target hERG binding (which often correlates with high basicity) while maintaining H-bond acceptor capability.

-

Metabolic Blocking: The C-F bond is stronger than the C-H bond. Replacing a metabolic "soft spot" (benzylic methyl) with a fluoromethyl group can block P450-mediated oxidation, extending half-life (

). -

Conformational Biasing: The gauche effect of the fluorine can lock the rotation of the side chain, potentially pre-organizing the molecule for receptor binding.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15271389, Pyridine, 2-(fluoromethyl)-. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives and fluorinated hydrocarbons classification. (General guidance for benzylic fluorides). Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on pKa modulation and metabolic stability). Retrieved from [Link]

Sources

Technical Guide: Reactivity and Stability of the Fluoromethyl Pyridine Motif

Topic: Reactivity of the Fluoromethyl Group on a Pyridine Ring Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

The monofluoromethyl group (

This guide analyzes the dichotomy between the 3-fluoromethyl isomer (kinetically stable) and the 2-/4-fluoromethyl isomers (prone to defluorination via quinone methide intermediates). It provides validated synthetic protocols and mechanistic insights to navigate these reactivity landscapes.[1]

Electronic and Physicochemical Properties[2][3][4][5][6]

Bioisosterism and Lipophilicity

The fluorine atom’s Van der Waals radius (1.47 Å) is close to that of oxygen (1.52 Å), making

The pKa Shift

The strong electronegativity of fluorine (

| Substituent (Pyridine C2/C3) | Approx. | Effect on N-Basicity | |

| -0.01 | +0.7 | Mildly Electron Donating | |

| +0.12 | -1.5 to -2.0 | Electron Withdrawing | |

| +0.41 | -3.0 to -3.5 | Strongly Electron Withdrawing |

Note: Data represents approximate shifts based on Hammett constants. The

The Stability Paradox: Quinone Methide Formation

The critical reactivity distinction in fluoromethylpyridines lies in the position of the substituent. The 2- and 4-isomers possess a latent instability mechanism driven by the acidity of the benzylic protons and the leaving group ability of fluoride.

Mechanism of Instability (2- and 4-positions)

In 2-fluoromethylpyridine, the benzylic protons are acidified by the adjacent electron-deficient nitrogen. In the presence of a base (or even under physiological conditions if activated), deprotonation leads to the elimination of fluoride (E1cb-like mechanism). This generates a Pyridone Methide (an aza-quinone methide), a highly electrophilic species that rapidly reacts with nucleophiles (water, proteins, DNA) or polymerizes.

3-Fluoromethylpyridine lacks the resonance pathway to stabilize this methide intermediate, rendering it significantly more chemically stable.

Pathway Visualization

The following diagram illustrates the divergent reactivity pathways between the stable 3-isomer and the reactive 2-isomer.

Figure 1: Mechanistic divergence showing the generation of reactive pyridone methide species from 2-fluoromethylpyridine, contrasted with the stability of the 3-isomer.

Synthetic Access and Protocols

Direct fluorination of methyl pyridines is challenging due to radical instability. The most reliable route is Deoxyfluorination of the corresponding pyridyl alcohol.

Reagent Selection

-

DAST (Diethylaminosulfur trifluoride): The standard.[2] Effective but thermally unstable >50°C.

-

Deoxo-Fluor: More thermally stable than DAST, allowing room temperature reactions.[3]

-

XtalFluor-E: A crystalline salt; safer and less corrosive, but often requires an exogenous fluoride source (e.g.,

).

Experimental Protocol: Synthesis of 3-Fluoromethylpyridine

Rationale: This protocol uses DAST at low temperature to prevent the formation of elimination byproducts or tars, which are common when fluorinating electron-deficient heteroaromatics.

Materials:

-

3-Pyridinemethanol (1.0 eq)

-

DAST (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated

solution

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 3-pyridinemethanol (10 mmol) and anhydrous DCM (20 mL) under nitrogen atmosphere. Cool the solution to -78°C (dry ice/acetone bath). Critical: Low temperature controls the exotherm and suppresses elimination.

-

Addition: Add DAST (12 mmol) dropwise via syringe over 10 minutes. The solution may turn slightly yellow.

-

Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to room temperature over 2 hours. Monitor by TLC or LCMS (Note: Product is volatile; avoid high vacuum).

-

Quench: Cool back to 0°C. Slowly pour the reaction mixture into a stirred beaker containing saturated

(50 mL). Caution: Vigorous -

Extraction: Separate phases. Extract the aqueous layer with DCM (

mL). -

Purification: Dry combined organics over

. Filter and concentrate carefully (bath temp <30°C, >100 mbar) to avoid losing the volatile product. Purify via silica gel chromatography (Gradient: 10-40% EtOAc in Hexanes).

Alternative: Radical Decarboxylative Fluorination

For complex substrates where alcohol precursors are unavailable, silver-catalyzed decarboxylation of pyridyl acetic acids using Selectfluor is a viable late-stage strategy.

Figure 2: Synthetic workflow for deoxyfluorination. The dotted red line indicates the risk of elimination in 2- and 4-substituted pyridines.

Metabolic and Safety Implications

Metabolic Liability

While

-

Reaction:

-

Consequence: Loss of the fluorine bioisostere and generation of a reactive aldehyde.

Genotoxicity Concerns

As detailed in Section 3, 2-fluoromethylpyridines can act as alkylating agents. In drug development, this motif is often flagged as a Structural Alert for genotoxicity (Ames positive) due to the potential to alkylate DNA bases via the quinone methide mechanism.

-

Mitigation: If the 2-fluoromethyl motif is essential for binding, steric hindrance (substituents at C3) can sometimes slow down the elimination kinetics, improving stability.

References

-

Bioisosterism of Fluorine: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Quinone Methide Instability: Van De Water, R. W., & Pettus, T. R. (2002). o-Quinone Methides: Intermediates Underdeveloped and Underutilized in Organic Synthesis. Tetrahedron. Link

-

Deoxyfluorination Protocols: Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST. Synthesis. Link

-

Metabolic Stability of Fluorine Groups: Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

pKa of Fluorinated Pyridines: Schlosser, M., & Ruzziconi, R. (2010). The basicity of fluorinated pyridines. Journal of Fluorine Chemistry. Link

Sources

Methodological & Application

Application Note: Synthesis of 2-(Fluoromethyl)pyridine

This Application Note is structured to guide researchers through the synthesis of 2-(fluoromethyl)pyridine, focusing on mechanistic depth, safety, and reproducible protocols.

Target Analyte: 2-(Fluoromethyl)pyridine (CAS: 70585-52-3)

Core Applications: Fragment-based drug discovery (FBDD), bioisostere installation, PET radiotracer development (

Executive Summary & Strategic Analysis

The introduction of a fluorine atom at the benzylic position of 2-picoline significantly alters the physicochemical profile of the pyridine ring, lowering the pKa of the pyridine nitrogen (inductive effect) and blocking metabolic oxidation at the methyl group. However, the synthesis is complicated by the "Picolyl Effect" : the basic pyridine nitrogen can participate in self-alkylation or coordinate with Lewis-acidic fluorinating reagents, leading to polymerization or deactivated intermediates.

This guide details two primary synthetic pathways selected for their reliability and scalability:

-

Deoxyfluorination (Small Scale/Discovery): Utilizing PyFluor or DAST .[1] This is the most direct route from commercially available 2-pyridylmethanol.

-

Halogen Exchange (Halex) (Scale-up): Nucleophilic substitution of 2-(chloromethyl)pyridine using CsF/KF . This avoids shock-sensitive reagents but requires careful handling of the unstable chloride precursor.

Mechanistic Insight & Pathway Analysis

Pathway A: Deoxyfluorination (DAST vs. PyFluor)

The transformation of 2-pyridylmethanol to 2-(fluoromethyl)pyridine is a nucleophilic substitution where the hydroxyl group is converted into a leaving group (oxy-sulfonium species) and displaced by fluoride.

Critical Mechanistic Challenge:

With traditional reagents like DAST (Diethylaminosulfur trifluoride), the pyridine nitrogen can attack the sulfur center or the intermediate carbocation, leading to

The Modern Solution (PyFluor):

PyFluor (2-pyridinesulfonyl fluoride) operates via a clearer

Caption: Mechanism of PyFluor-mediated deoxyfluorination. The inclusion of DBU buffers the system, preventing pyridine protonation and favoring the SN2 displacement pathway.

Pathway B: Halogen Exchange (Halex)

This pathway relies on the "Finkelstein-type" displacement of chloride by fluoride.

Mechanistic Nuance:

2-(Chloromethyl)pyridine is highly reactive. The free base can undergo intermolecular

-

Correction: The reaction must be performed on the hydrochloride salt of the starting material or with rapid processing.

-

Solvent Effect: Polar aprotic solvents (DMF, Sulfolane) are required to solicit the fluoride ion from the metal lattice (CsF or Spray-dried KF).

Experimental Protocols

Protocol A: Deoxyfluorination using PyFluor (Recommended for <5g)

Higher safety profile than DAST; no liberation of free HF gas.

Reagents:

-

2-Pyridylmethanol (1.0 equiv)

-

PyFluor (1.2 equiv)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

-

Solvent: Toluene (Anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (

). -

Dissolution: Add 2-Pyridylmethanol (10 mmol, 1.09 g) and Toluene (40 mL).

-

Base Addition: Add DBU (15 mmol, 2.24 mL) via syringe. The solution may warm slightly.

-

Reagent Addition: Add PyFluor (12 mmol, 1.93 g) in one portion.

-

Reaction: Stir at Room Temperature (23 °C) for 4–16 hours. Monitor by TLC (System: 20% EtOAc/Hexanes).

-

Note: The spot for the alcohol (polar) should disappear, replaced by a less polar UV-active spot (fluoride).

-

-

Workup:

-

Dilute with

(50 mL). -

Wash with 1M HCl (2 x 20 mL) to remove DBU and unreacted pyridine (careful: product is a pyridine, but the F-group lowers basicity; keep pH ~4-5 or use saturated

to avoid losing product to the aqueous phase). Better option: Wash with saturated

-

-

Purification: Flash chromatography on silica gel. Elute with a gradient of Hexanes

10% EtOAc/Hexanes.-

Caution: The product is volatile. Do not evaporate solvent under high vacuum for prolonged periods.

-

Protocol B: Traditional DAST Deoxyfluorination (Legacy Method)

Use only if PyFluor is unavailable. Requires blast shield.[2]

-

Cooling: Dissolve 2-pyridylmethanol (1 equiv) in anhydrous DCM at -78 °C .

-

Addition: Add DAST (1.1 equiv) dropwise. Do not allow temp to rise above -50 °C during addition.

-

Warming: Allow to warm to 0 °C over 2 hours.

-

Quench: Pour slowly into saturated

at 0 °C. CO2 evolution will be vigorous.

Protocol C: Halex from 2-(Chloromethyl)pyridine HCl (Scale-up)

Best for cost-efficiency on >10g scale.

Reagents:

-

2-(Chloromethyl)pyridine Hydrochloride (1.0 equiv)

-

Spray-dried KF (3.0 equiv) or CsF (1.5 equiv)

-

18-Crown-6 (0.1 equiv) (Catalyst)

-

Solvent: Acetonitrile (ACN) or Sulfolane (for higher temp)

Step-by-Step Workflow:

-

Drying: Flame-dry a 2-neck flask. Add spray-dried KF (30 mmol) and 18-Crown-6 (1 mmol).

-

Solvation: Add anhydrous Acetonitrile (50 mL).

-

Substrate: Add 2-(Chloromethyl)pyridine HCl (10 mmol) as a solid.

-

Note: The HCl salt is stable. The free base is not. The KF will neutralize the HCl in situ (generating KHF2), then perform the substitution.

-

-

Reaction: Reflux (80 °C) for 12–24 hours under

. -

Filtration: Cool to RT. Filter off the KCl/KF salts.

-

Isolation: Carefully concentrate the filtrate. Distillation is the preferred purification method for this route (bp ~70-75 °C at 15 mmHg).

Data & Performance Comparison

| Feature | PyFluor Protocol | DAST Protocol | Halex (KF/CsF) |

| Safety Profile | High (Solid, stable) | Low (Explosive, HF gen) | Medium (Toxic precursors) |

| Yield (Typical) | 75 - 85% | 50 - 65% | 60 - 80% |

| Elimination Byproduct | < 5% | 10 - 20% | N/A |

| Scale Suitability | mg to g | < 5 g | > 100 g |

| Cost | High | Medium | Low |

| Storage | Product stable as oil | Unstable (Store cold) | Product stable as oil |

Stability & Handling (Critical Application Note)

2-(Fluoromethyl)pyridine is a reactive electrophile .

-

Free Base: Stable at -20 °C for weeks. At room temperature, it can slowly darken (polymerize) or hydrolyze if moisture is present.

-

Salt Form: For long-term storage, convert to the Hydrochloride salt (2-(Fluoromethyl)pyridine

HCl) by treating the ethereal solution with HCl/Dioxane. The salt is a white, non-hygroscopic solid stable at RT.

References

-

PyFluor Deoxyfluorination: Nielsen, M. K.; Ugaz, C. R.; Li, W.; Doyle, A. G. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." J. Am. Chem. Soc.2015 , 137, 9571–9574. Link

-

DAST Safety & Protocol: "Diethylaminosulfur Trifluoride (DAST)." Organic Syntheses, Coll.[3] Vol. 6, p.101 (1988). Link

-

Halex Mechanism: Finger, G. C.; Starr, L. D. "Aromatic Fluorine Compounds. IX. 2-Fluoropyridines."[3] J. Am. Chem. Soc.1959 , 81, 2674–2675. Link

-

Selectfluor Radical Methods: Bloom, S. et al. "Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids." Science2013 , 341, 1359-1363. Link

Sources

- 1. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]

The Strategic Incorporation of 2-(Fluoromethyl)pyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Subtle Power of Monofluorination in Pyridine Scaffolds

In the landscape of contemporary drug discovery, the strategic introduction of fluorine into lead compounds is a well-established and powerful tactic to enhance a molecule's pharmacological profile.[1] While the trifluoromethyl group has long been a workhorse for medicinal chemists, its monofluoromethyl counterpart, particularly when appended to a privileged scaffold like pyridine, offers a more nuanced approach to molecular design. The 2-(fluoromethyl)pyridine moiety serves as a versatile building block, providing a unique balance of steric and electronic properties that can profoundly influence a drug candidate's potency, selectivity, metabolic stability, and pharmacokinetic properties.[2]

This guide provides an in-depth exploration of 2-(fluoromethyl)pyridine as a key building block in medicinal chemistry. We will delve into its synthesis, reactivity, and the strategic rationale for its incorporation, supported by detailed experimental protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the subtle yet significant advantages of the monofluoromethyl group in their pursuit of novel therapeutics.

Physicochemical Properties: A Comparative Analysis

The introduction of a single fluorine atom to the methyl group at the 2-position of the pyridine ring imparts a unique set of physicochemical properties. Understanding these properties is crucial for predicting the impact of this moiety on a drug candidate's behavior. Below is a comparative table of key physicochemical parameters for 2-methylpyridine, 2-(fluoromethyl)pyridine, and 2-(trifluoromethyl)pyridine.

| Compound | Molecular Weight ( g/mol ) | pKa of Conjugate Acid | Calculated LogP |

| 2-Methylpyridine | 93.13 | 5.96[3] | 1.11[4] |

| 2-(Fluoromethyl)pyridine | 111.11 | ~3.5-4.5 (estimated) | ~1.3-1.5 (estimated) |

| 2-(Trifluoromethyl)pyridine | 147.10 | ~2.0-2.5 (estimated) | 1.83 (predicted)[5] |

The monofluoromethyl group acts as a "Goldilocks" substituent, offering a balance between the properties of the methyl and trifluoromethyl groups. It is a weak hydrogen bond acceptor and can lower the pKa of the pyridine nitrogen compared to a simple methyl group, which can be advantageous for modulating interactions with biological targets and improving cell permeability.

Synthesis of 2-(Fluoromethyl)pyridine: Key Methodologies

The synthesis of 2-(fluoromethyl)pyridine can be approached through several routes. A common and effective method involves the fluorination of 2-(hydroxymethyl)pyridine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. An alternative approach is the late-stage fluorination of 2-picoline derivatives.

Protocol 1: Synthesis of 2-(Fluoromethyl)pyridine from 2-(Hydroxymethyl)pyridine using Deoxo-Fluor®

This protocol details the conversion of a readily available starting material, 2-(hydroxymethyl)pyridine, to 2-(fluoromethyl)pyridine. Deoxo-Fluor® is often preferred over DAST due to its greater thermal stability.[6]

Reaction Scheme:

Materials:

-

2-(Hydroxymethyl)pyridine

-

Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

To a stirred solution of 2-(hydroxymethyl)pyridine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add Deoxo-Fluor® (1.2 eq) via a dropping funnel.

-

Maintain the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-(fluoromethyl)pyridine.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Reactivity of 2-(Fluoromethyl)pyridine: A Versatile Intermediate

The 2-(fluoromethyl)pyridine moiety is a valuable intermediate for further molecular elaboration. The fluorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Workflow for Nucleophilic Substitution Reactions

The workflow below illustrates the general process for utilizing 2-(fluoromethyl)pyridine in nucleophilic substitution reactions.

Caption: General workflow for nucleophilic substitution on 2-(fluoromethyl)pyridine.

Protocol 2: Nucleophilic Substitution with an Amine

This protocol provides a general procedure for the reaction of 2-(fluoromethyl)pyridine with a primary or secondary amine.

Reaction Scheme:

Materials:

-

2-(Fluoromethyl)pyridine

-

Desired amine (e.g., morpholine, piperidine)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve 2-(fluoromethyl)pyridine (1.0 eq) and the amine (1.2 eq) in anhydrous DMF.

-

Add K₂CO₃ (1.5 eq) to the mixture.

-

Stir the reaction at room temperature for 12-24 hours. The reaction may be gently heated (e.g., to 50-60 °C) to increase the rate if necessary.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(aminomethyl)pyridine derivative.

Medicinal Chemistry Applications and Case Studies

The strategic incorporation of the 2-(fluoromethyl)pyridine moiety can lead to significant improvements in a drug candidate's profile. While specific examples of FDA-approved drugs containing this exact moiety are not as prevalent as their trifluoromethyl counterparts, the principles of its utility are well-demonstrated in preclinical and clinical research.

Bioisosteric Replacement: The monofluoromethyl group is an excellent bioisostere for a methyl, hydroxyl, or even an aminomethyl group.[7][8] This substitution can:

-

Block Metabolic Oxidation: The C-F bond is significantly stronger than a C-H bond, making the fluoromethyl group more resistant to oxidative metabolism by cytochrome P450 enzymes.[9] This can lead to an improved pharmacokinetic profile and a longer half-life.

-

Modulate Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

Fine-tune Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can alter its binding interactions with target proteins and improve its pharmacokinetic properties.

Metabolic Stability and Potential Liabilities

A key advantage of incorporating a fluoromethyl group is the potential to block metabolic oxidation at that position. However, it is also crucial to consider potential metabolic liabilities.

Metabolic Pathways: While the C-F bond is strong, enzymatic defluorination can occur through various mechanisms. It is important to conduct in vitro metabolic studies with liver microsomes or hepatocytes to identify potential metabolites and assess the stability of the fluoromethyl group in a specific molecular context.

Potential for Instability: In some cases, a monofluoromethyl group can be susceptible to intramolecular nucleophilic attack, leading to the formation of a reactive aziridinium-like intermediate, particularly if a nucleophilic nitrogen is present in a suitable position.[11] Careful consideration of the overall molecular structure is necessary to mitigate such risks.

Conclusion

2-(Fluoromethyl)pyridine is a valuable and versatile building block in medicinal chemistry that offers a nuanced approach to drug design. Its unique physicochemical properties, which are intermediate between those of its methyl and trifluoromethyl analogs, allow for the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile. The synthetic accessibility of this moiety, coupled with its reactivity in nucleophilic substitution reactions, provides a powerful platform for the generation of diverse compound libraries. As the demand for more sophisticated and finely-tuned drug candidates continues to grow, the strategic application of the 2-(fluoromethyl)pyridine building block is poised to play an increasingly important role in the future of drug discovery.

References

- U.S. Food and Drug Administration. (n.d.). Novel Drug Approvals for 2021. FDA.

- U.S. Food and Drug Administration. (n.d.). Novel Drug Approvals for 2022. FDA.

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Fluoro-6-(trifluoromethyl)

- Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 999–1003.

- MDPI. (2023). N-Monofluoromethylation of saturated N-containing heterocycles using....

- Zhu, W., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- MDPI. (2023). Monofluorinated Nitrogen Containing Heterocycles: Synthesis, Characterization and Fluorine Effect.

- mVOC. (n.d.). 2-methylpyridine. mVOC 4.0.

- Google Patents. (n.d.). Process for preparing 2-hydroxy-6-trifluoromethylpyridine.

- Hong, B., et al. (2021). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction.

- MDPI. (2023). Monofluoromethylation of N-Heterocyclic Compounds. PubMed.

- Fier, P. S., & Hartwig, J. F. (2014).

- Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem.

- MDPI. (2023).

- Zivkovic, F. G., et al. (2025). Access to N‐Monofluoromethylated (Thio)Carbamates, Formamides, Alkynamides, and Related Derivatives.

- BenchChem. (2025). Unveiling the Potential: A Comparative Analysis of 2-Amino-4-(trifluoromethyl)pyridine Derivatives in Modern Drug Discovery. BenchChem.

-

ResearchGate. (2023). Fluorine-containing drugs approved by the U.S. FDA. Adapted from[12].

- ResearchGate. (n.d.). Examples of FDA-approved pharmaceutical (1) and agrochemical (2) compounds containing a 3-(trifluoromethyl)pyridine core.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chemical Synthesis with 2-Hydroxy-5-(trifluoromethyl)pyridine: A Manufacturer's Perspective.

- Tsukamoto, M., & Nakamura, T. (2023).

- Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Zafrani, Y., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)

- Colosi, C., et al. (2024).

- Google Patents. (n.d.).

- Stephenson, C. R. J., et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PMC.

- Sigma-Aldrich. (n.d.). Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor).

- PubMed. (2025). Discovery of a 2'-α-Fluoro-2'-β- C-(fluoromethyl) Purine Nucleotide Prodrug as a Potential Oral Anti-SARS-CoV-2 Agent.

- EPA. (n.d.). 2-hydrazinyl-5-(trifluoromethyl)pyridine Properties.

- PubChem. (n.d.). 2-Methylpyridine.

- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- ResearchGate. (2025).

- Lin, Y., et al. (2018).

- Google Patents. (n.d.). Synthetic method of 2-chloro-5-trifluoromethylpyridine.

- Sigma-Aldrich. (n.d.). 2-Fluoro-5-(trifluoromethyl)pyridine 97%.

- PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine.

- University of Michigan. (n.d.).

- Gemo, A. T., et al. (2025).

- Semantic Scholar. (n.d.).

- MDPI. (2021).

- MDPI. (2021). Hydrophilicity Affecting the Enzyme-Driven Degradation of Piezoelectric Poly-l-Lactide Films.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mVOC 4.0 [bioinformatics.charite.de]

- 4. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. nbinno.com [nbinno.com]

- 7. Monofluoromethylation of N-Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. chemrxiv.org [chemrxiv.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of 2-(Fluoromethyl)pyridine Derivatives in Modern Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Incorporation of Fluorine in Agrochemical Design

The introduction of fluorine into active agrochemical ingredients has become a cornerstone of modern crop protection chemistry. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule.[1][2] This often translates to lower application rates, improved efficacy, and a more favorable environmental profile. Within this context, fluorinated pyridine derivatives have emerged as a particularly valuable class of synthons. While the direct application of 2-(Fluoromethyl)pyridine is less documented, its trifluoromethylated analogue, 2-(Trifluoromethyl)pyridine, and its derivatives are integral to the synthesis of a wide array of commercially successful herbicides, insecticides, and fungicides.[1][3][4] This guide will delve into the applications of these critical building blocks in agrochemical synthesis, providing detailed protocols and insights into the rationale behind their use.

Core Applications in Agrochemical Synthesis: A Focus on Trifluoromethylpyridine Scaffolds

The trifluoromethylpyridine (TFMP) moiety is a key "active fragment" in numerous pesticides.[4] Its presence can profoundly influence the molecule's interaction with its biological target. The primary utility of halogenated 2-(trifluoromethyl)pyridines in agrochemical synthesis lies in their capacity for selective functionalization, most commonly through palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations.[5] These reactions enable the precise introduction of various aryl, heteroaryl, and amino groups, which are crucial for tailoring the compound's biological activity.[5]

Herbicides: The Case of Fluazifop-butyl

Fluazifop-butyl was the first herbicide to incorporate a trifluoromethylpyridine substructure and has been a commercial success since its introduction in 1982.[1] It is a selective post-emergence herbicide used to control grass weeds in broadleaf crops. The synthesis of Fluazifop-butyl relies on the key intermediate 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) .

Illustrative Synthetic Pathway for a Fluazifop Analogue:

Caption: General synthetic route to Fluazifop-type herbicides.

Insecticides: The Rise of Flonicamid

Flonicamid is a selective insecticide effective against sucking insects like aphids.[3] Its synthesis showcases the use of a 4-(trifluoromethyl)pyridine structure, which is typically derived from a trifluoromethyl-containing building block through a condensation reaction.[3]

Conceptual Workflow for Nicotinamide-based Insecticide Discovery:

Caption: Discovery workflow for insecticides like Flonicamid.

Fungicides: The Utility of 2-Fluoro-6-(trifluoromethyl)pyridine

2-Fluoro-6-(trifluoromethyl)pyridine is a key intermediate in the production of fungicides such as Picoxystrobin.[6] The fluorine atom at the 2-position is a good leaving group for nucleophilic aromatic substitution, allowing for the introduction of other functional groups to build the final active ingredient.

Key Synthetic Intermediates and Their Preparation

The synthesis of many trifluoromethylpyridine-containing agrochemicals relies on a few key intermediates. The most in-demand of these is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) .[1][3]

| Key Intermediate | Common Starting Material | General Synthetic Approach | Key Agrochemicals |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | 3-Picoline | Direct chlorination and fluorination followed by aromatic nuclear chlorination.[3] | Fluazifop, Haloxyfop |

| 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | 3-Picoline | Simultaneous vapor-phase chlorination/fluorination.[1] | Fluazifop-butyl |

| 2-Fluoro-6-(trifluoromethyl)pyridine | 2-Chloro-6-(trichloromethyl)pyridine | Fluorination with a fluorinating agent.[6] | Picoxystrobin |

Detailed Experimental Protocols

The following protocols are illustrative and may require optimization based on specific laboratory conditions and substrate scope.

Protocol 1: Synthesis of a 2-Aryloxy-5-(trifluoromethyl)pyridine (Analogue of a Fluazifop Core)

This protocol describes a nucleophilic aromatic substitution reaction, a common step in the synthesis of aryloxyphenoxypropionate herbicides.

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine

-

A substituted phenol (e.g., 4-hydroxyphenol)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a solution of the substituted phenol (1.1 eq.) in DMF, add potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq.) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with toluene (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-aryloxy-5-(trifluoromethyl)pyridine.

Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction) of a Halogenated Trifluoromethylpyridine

This protocol outlines the introduction of an amino group, a key step in the synthesis of many modern insecticides and fungicides.

Materials:

-

A halogenated trifluoromethylpyridine (e.g., 2-bromo-5-(trifluoromethyl)pyridine)

-

An amine (primary or secondary)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., sodium tert-butoxide)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

-

Inert atmosphere (nitrogen or argon)

-

Standard laboratory glassware and purification equipment

Procedure:

-

In an oven-dried flask under an inert atmosphere, combine the halogenated trifluoromethylpyridine (1.0 eq.), the amine (1.2 eq.), the palladium catalyst (0.02 eq.), the ligand (0.04 eq.), and the base (1.4 eq.).

-

Add the anhydrous, degassed solvent.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 12-24 hours).

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired amino-trifluoromethylpyridine derivative.[5]

Conclusion

Trifluoromethylpyridine derivatives are indispensable building blocks in the synthesis of a diverse range of modern agrochemicals. Their strategic use allows for the fine-tuning of a molecule's biological activity and physicochemical properties, leading to the development of more effective and sustainable crop protection solutions. While the direct application of 2-(Fluoromethyl)pyridine is not as prevalent, the synthetic methodologies developed for its trifluoromethylated counterparts provide a robust framework for the continued innovation of novel agrochemicals. The protocols and workflows outlined in this guide serve as a practical resource for researchers engaged in the synthesis and development of the next generation of pesticides.

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Retrieved from [Link]

-

Zheng, Z., Dai, A., Jin, Z., Chi, Y., & Wu, J. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4849–4864. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]

- Google Patents. (n.d.). Fungicidal pyridine derivatives for use in agriculture.

- Google Patents. (n.d.). Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.

-

Eureka | Patsnap. (2019, April 16). Preparation method of 2-(trifluoromethyl) pyridine-3-formaldehyde (I). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine: A Cornerstone in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

-

ResearchGate. (2021). The importance of trifluoromethyl pyridines in crop protection. Retrieved from [Link]

-

Tang, P., Ritter, T. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9113-9116. Retrieved from [Link]

-

University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved from [Link]

-

PW Consulting. (2025, February 9). 2-Amino-4-(trifluoromethyl)pyridine Market. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Wu, K., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 241, 109688. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]

protocol for Sonogashira coupling with 2-(Fluoromethyl)pyridine

An Application Guide to the Sonogashira Coupling: Protocol for the Synthesis of 2-Alkynyl-(Fluoromethyl)pyridines

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] First reported in 1975, this palladium- and copper-cocatalyzed transformation has become indispensable for constructing conjugated enynes and arylalkynes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced materials.[3][4][5] The reaction's utility is enhanced by its typically mild conditions, including the use of gentle bases and room temperature, making it suitable for the synthesis of complex molecules.[1]

This application note provides a detailed protocol and technical guidance for the Sonogashira coupling of 2-(Fluoromethyl)pyridine derivatives. Fluorinated heterocyclic compounds are of paramount importance in drug development, as the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the reaction mechanism, a step-by-step experimental protocol, and a comprehensive troubleshooting guide.

Mechanism and Key Principles

The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6] While the precise mechanism can be complex and subject to reaction conditions, the generally accepted pathway provides a robust framework for understanding and optimizing the transformation.[3][7]

-

The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl or heteroaryl halide (e.g., 2-Bromo-(Fluoromethyl)pyridine), forming a Pd(II) complex.

-

The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1] This step is crucial as it activates the alkyne.

-

Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex. This is often the rate-determining step of the overall reaction.[7][8]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

The base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves two critical functions: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide (HX) byproduct generated during the reaction.[1]

Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira reaction.

Special Considerations for Pyridine Substrates

While powerful, the Sonogashira coupling of heteroaromatic halides like 2-(Fluoromethyl)pyridine requires careful consideration. The nitrogen lone pair in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[9] Furthermore, electron-deficient pyridines can be challenging substrates. To mitigate these issues, the selection of appropriate ligands is crucial. Bulky, electron-rich phosphine ligands can promote the desired catalytic activity and stabilize the palladium center.[10][11]

Detailed Experimental Protocol

This protocol provides a general method for the Sonogashira coupling of a 2-halopyridine derivative with a terminal alkyne. Researchers should perform initial small-scale reactions to optimize conditions for their specific substrates.

Starting Materials:

-

2-Bromo-6-(fluoromethyl)pyridine (or corresponding iodide)

-

Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) Iodide (CuI)

-

Base: Triethylamine (Et₃N), degassed

-

Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous and degassed

| Parameter | Recommended Condition | Notes |

| Palladium Catalyst | 2.5–5 mol% | Pd(PPh₃)₄ is often used directly. PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is reduced in situ.[1] |

| Copper(I) Co-catalyst | 5–10 mol% | Essential for activating the alkyne, but can promote undesirable alkyne homocoupling (Glaser coupling).[11] |

| Ligand | Triphenylphosphine (PPh₃) | If using a catalyst like Pd(OAc)₂, a ligand is added separately (e.g., 2 equivalents per Pd). |

| Base | 2–3 equivalents | Et₃N often serves as both the base and a co-solvent. Must be free of oxidizing impurities.[12] |

| Solvent | Anhydrous THF or DMF | Ensure solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst and phosphine ligands. |

| Temperature | Room Temperature to 80 °C | Start at room temperature for reactive halides (iodides). Bromides may require heating.[1] |

| Atmosphere | Inert (Argon or Nitrogen) | Critical for preventing catalyst degradation. |

Table 1: Optimized Reaction Parameters for Sonogashira Coupling.

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-Bromo-6-(fluoromethyl)pyridine (1.0 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and Copper(I) Iodide (10 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., a 2:1 mixture of THF/Et₃N). Stir for 10-15 minutes until the solids are dissolved or well-suspended.

-

Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or the desired temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues and amine salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-alkynyl-6-(fluoromethyl)pyridine.

Caption: A typical experimental workflow for the Sonogashira coupling.

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| No Reaction / Low Conversion | 1. Inactive Catalyst (Oxidized Pd(0) or phosphine ligands).2. Insufficiently degassed solvents/reagents.3. Poor quality amine base (oxidized).4. Unreactive halide (e.g., Aryl chloride). | 1. Use fresh catalyst or ligands. Ensure proper inert atmosphere technique.[12]2. Thoroughly degas all solvents and liquid reagents via freeze-pump-thaw or by sparging with argon for 30 min.3. Use freshly distilled or a new bottle of the amine base.4. Switch to a more reactive halide (I > Br > OTf >> Cl) or use a more active catalyst system (e.g., with bulky, electron-rich phosphine or NHC ligands).[1][6] |

| Glaser Homocoupling | 1. Presence of oxygen, which promotes the oxidative dimerization of copper acetylides.2. High concentration of copper co-catalyst. | 1. Ensure the reaction is strictly anaerobic.[11]2. Reduce the loading of CuI. 3. Switch to a copper-free Sonogashira protocol, which may require a different base (e.g., Cs₂CO₃) and ligand system.[6][11] |

| Decomposition of Starting Material | 1. Reaction temperature is too high.2. Substrate is unstable to the basic conditions. | 1. Run the reaction at a lower temperature for a longer duration.2. Use a milder, non-nucleophilic base such as diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃. |

| Formation of Black Precipitate (Pd Black) | 1. Decomposition of the Pd(0) catalyst, often due to ligand dissociation or oxidation.2. THF as a solvent can sometimes promote this.[12] | 1. Increase ligand concentration or switch to a more strongly coordinating ligand.2. Consider switching the solvent to DMF or Dioxane. While formation of some Pd black is common, excessive precipitation indicates a problem.[12] |

Table 2: Troubleshooting common issues in Sonogashira couplings.

Conclusion

The Sonogashira coupling is a highly effective and versatile method for the synthesis of 2-alkynyl-(fluoromethyl)pyridines. By understanding the underlying mechanism and paying careful attention to key experimental parameters—particularly the maintenance of an inert atmosphere and the quality of the reagents—researchers can successfully employ this reaction to access valuable fluorinated building blocks for pharmaceutical and materials science applications. The protocol and troubleshooting guide provided herein serve as a robust starting point for the successful implementation and optimization of this critical transformation.

References

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 10, 2026, from [Link]

-

Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Retrieved February 10, 2026, from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 10, 2026, from [Link]

-

Sonogashira Coupling - BYJU'S. (n.d.). Retrieved February 10, 2026, from [Link]

-

Morrison, K. M., et al. (2025, March 4). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. ResearchGate. Retrieved February 10, 2026, from [Link]

-